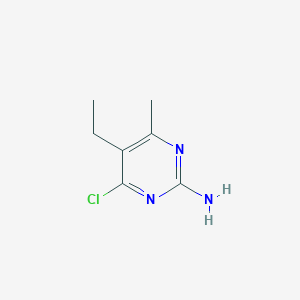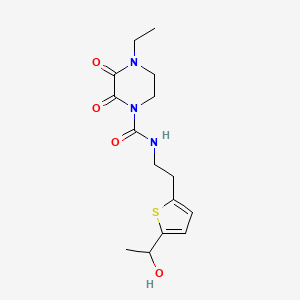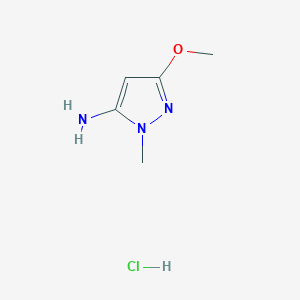
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Overview
Description
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is an organic chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, ethyl, and methyl groups at positions 4, 5, and 6 respectively, makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine under controlled conditions.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require a solvent such as ethanol or methanol to dissolve the reactants.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in DNA synthesis and repair, due to its structural similarity to nucleotides.
Comparison with Similar Compounds
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives:
Similar Compounds: Compounds such as 4-chloro-6-ethyl-5-methylpyrimidin-2-amine and 4-chloro-5-methyl-6-ethylpyrimidin-2-amine share similar structures but differ in the position of substituents.
Uniqueness: The specific arrangement of chlorine, ethyl, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBCCFJYPGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323016 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
162272-59-5 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)


![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
![2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2489173.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2489174.png)


![2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2489179.png)
![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2489181.png)
